Product packaging for 3-Bromo-4-methyl-5-phenylpyridine(Cat. No.:CAS No. 2171558-82-8)

3-Bromo-4-methyl-5-phenylpyridine

Cat. No.: B6356369
CAS No.: 2171558-82-8
M. Wt: 248.12 g/mol
InChI Key: CWIUHXZJIIQIJM-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Synthesis

The pyridine nucleus is a ubiquitous structural motif found in numerous natural products, including alkaloids like nicotine, and essential biomolecules such as niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). avantorsciences.com In the realm of synthetic chemistry, pyridine and its derivatives are of paramount importance. avantorsciences.comchemsrc.com They serve as fundamental building blocks for the creation of pharmaceuticals, agrochemicals, and functional materials. chemsrc.comchemicalbook.com

The significance of the pyridine scaffold is multifaceted. Its basic nitrogen atom can be readily protonated or alkylated, influencing the solubility and electronic properties of the molecule. avantorsciences.com This feature is particularly valuable in medicinal chemistry, where modulating the basicity of a pyridine scaffold can improve the aqueous solubility and pharmacokinetic profile of a drug candidate. avantorsciences.comboroncore.com Furthermore, the aromatic nature of the pyridine ring allows for various substitution reactions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological or material functions. avantorsciences.com The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, highlighting its critical role in the development of new therapeutic agents. chemicalbook.comuni.lu Its derivatives are integral to drugs with diverse applications, from antihypertensives to anti-cancer agents. chemicalbook.com

Overview of Halogenated and Alkyl/Aryl-Substituted Pyridines in Advanced Chemical Applications

The strategic functionalization of the pyridine ring with halogens (F, Cl, Br, I), alkyl, and aryl groups dramatically expands its utility in advanced chemical applications. Halogenated pyridines are particularly valuable synthetic intermediates. prepchem.comgoogle.com The carbon-halogen bond serves as a versatile handle for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. chemicalbook.commdpi.com These reactions allow for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of highly substituted pyridines. chemicalbook.com

Halogen substituents are not merely synthetic handles; they are also crucial for modulating the physicochemical and biological properties of the final molecule. chemicalbook.com The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making them a key component in the design of modern pharmaceuticals and agrochemicals. chemicalbook.commdpi.com

Similarly, the incorporation of alkyl and aryl groups onto the pyridine scaffold is a critical strategy in molecular design. Alkyl groups can impact steric interactions and solubility, while aryl substituents can introduce extended π-systems, leading to unique photophysical properties for applications in materials science or providing additional binding interactions in a biological context. The combination of halogen, alkyl, and aryl substituents on a single pyridine ring creates a highly functionalized and sterically defined building block for constructing complex target molecules.

Research Context of 3-Bromo-4-methyl-5-phenylpyridine within Pyridine Chemistry

The compound This compound (CAS No. 2171558-82-8) is a specific example of a polysubstituted pyridine derivative. avantorsciences.comchemsrc.com Its structure features a pyridine core functionalized with a bromine atom at the 3-position, a methyl group at the 4-position, and a phenyl group at the 5-position. This particular arrangement of substituents makes it a potentially valuable building block in organic synthesis.

While the individual structural motifs—bromopyridines, methylpyridines, and phenylpyridines—are extensively studied and utilized in various research fields, specific published research detailing the synthesis, properties, or applications of This compound itself is not widely available in public databases. It is commercially available as a research chemical, suggesting its role as a specialized building block for the synthesis of more complex, high-value compounds in areas such as medicinal chemistry, agrochemistry, or materials science. avantorsciences.com Its utility would be realized in synthetic pathways where this precise substitution pattern is required to achieve a specific target structure with desired functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrN B6356369 3-Bromo-4-methyl-5-phenylpyridine CAS No. 2171558-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methyl-5-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-11(7-14-8-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIUHXZJIIQIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Bromo 4 Methyl 5 Phenylpyridine

Precursor Synthesis and Strategic Derivatization Approaches

The assembly of the target molecule is highly dependent on the availability and synthesis of suitable starting materials. These precursors are typically pyridine (B92270) derivatives that are strategically functionalized to allow for the subsequent introduction of the remaining substituents in a controlled manner.

Synthesis of Halogenated 4-Methylpyridine (B42270) Intermediates

The synthesis of halogenated 4-methylpyridine intermediates is a crucial first step. A common approach involves the preparation of 3-bromo-4-methylpyridine (B15001). One documented method starts from 4-methyl-3-nitropyridine. This precursor undergoes hydrogenation reduction in methanol (B129727) using a palladium on carbon (Pd/C) catalyst to yield 4-methyl-3-aminopyridine. google.com This amino-substituted pyridine can then be converted to the desired 3-bromo-4-methylpyridine. This transformation is achieved by reacting the 4-methyl-3-aminopyridine with an acid to form the corresponding salt, which is then cooled and treated with bromine and a sodium nitrite (B80452) solution. Subsequent adjustment of the pH to alkaline conditions, followed by extraction and purification, affords 3-bromo-4-methylpyridine. google.com An alternative synthesis of 3-bromo-4-methylpyridine starts from 2-methyl-4-aminopyridine, which is treated with hydrobromic acid and then bromine and sodium nitrite. chemicalbook.com

Another important class of intermediates are pyridine N-oxides, which can be used in direct C-H arylation reactions. acs.orgnih.gov The synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones through thermal cyclization and decarboxylation of specifically substituted pyridylamino methylenemalonates has also been explored, highlighting the diversity of synthetic routes to functionalized pyridine systems. clockss.orgresearchgate.net

Introduction of the Phenyl Moiety via Cross-Coupling Reactions

With a halogenated pyridine intermediate in hand, the introduction of the phenyl group is typically accomplished through a cross-coupling reaction. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. acs.orgnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron reagent, such as phenylboronic acid, with a halide. nih.gov For instance, 3,5-dibromopyridine (B18299) can be selectively mono-arylated with phenylboronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) to yield 3-bromo-5-phenylpyridine. nih.gov This demonstrates the feasibility of introducing a phenyl group onto a dihalogenated pyridine, leaving a bromine atom available for further functionalization or as a final substituent.

Regioselective Bromination at the 3-Position of Pyridine Scaffolds

The final step in one potential synthetic route to 3-Bromo-4-methyl-5-phenylpyridine would be the regioselective bromination of a 4-methyl-5-phenylpyridine precursor. The directing effects of the existing substituents on the pyridine ring play a critical role in determining the position of bromination. Electrophilic aromatic bromination is a common method for introducing bromine onto aromatic rings. nih.gov Reagents such as N-bromosuccinimide (NBS) are frequently employed for this purpose. nih.gov The conditions for such a reaction, including the choice of solvent and temperature, would need to be carefully optimized to achieve the desired regioselectivity for the 3-position. nih.gov

A novel approach for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence. This method transforms the pyridine into a reactive Zincke imine intermediate, which then undergoes regioselective halogenation. chemrxiv.org This strategy offers a way to overcome the inherent electronic properties of the pyridine ring that often direct electrophilic substitution to other positions. chemrxiv.org

Transition Metal-Catalyzed Coupling Reactions for Pyridine Functionalization

Transition metal catalysis, particularly with palladium, is a cornerstone of modern synthetic organic chemistry and is instrumental in the functionalization of pyridine rings. These methods offer efficient and selective ways to form carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for Aryl Group Installation

The Suzuki-Miyaura cross-coupling reaction stands out as a highly versatile and widely applied method for the arylation of pyridines. acs.orgnih.gov This reaction typically employs a palladium catalyst, a base, and an organoboron compound. thieme-connect.com It has been successfully used for the synthesis of various aryl-substituted pyridines. thieme-connect.comthieme-connect.com For example, the coupling of heteroaryl bromides with arylboronic acids can be performed efficiently. thieme-connect.com Both electron-donating and electron-withdrawing groups on the arylboronic acid are generally well-tolerated. thieme-connect.com

Recent advancements have also explored the use of pyridine sulfinates as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to the often challenging pyridine-2-boronates. rsc.orgresearchgate.net Additionally, iron-mediated direct Suzuki-Miyaura reactions have emerged as a method for the ortho-arylation of N-heterocyclic compounds, including pyridine. nih.govacs.org

Catalyst SystemReactantsProduct TypeRef.
Pd(PPh3)4 / K2CO3Heteroaryl bromides, Arylboronic acidsAryl-substituted pyridines thieme-connect.com
Pd(OAc)2 / K3PO43-bromonictotinic acid, Phenylboronic acid5-phenylnicotinic acid nih.gov
Pd(dppf)Cl2Pyridine-2-sulfonyl fluoride, (Hetero)aryl boronic acids/esters2-arylpyridines claremont.edu
Iron-based catalystN-heterocyclic compounds, Arylboronic acidsortho-arylated heteroarenes nih.govacs.org

Alternative Palladium-Catalyzed Methodologies in Pyridine Synthesis

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methodologies play a significant role in pyridine synthesis and functionalization. Palladium(II)-catalyzed C-H activation has been developed for the synthesis of multi-substituted pyridines from α,β-unsaturated oxime ethers and alkenes, offering high regioselectivity. nih.govacs.org This approach allows for the construction of the pyridine ring itself with various substituents.

Direct C-H arylation of pyridine N-oxides with halopyridines, catalyzed by palladium, provides a convenient route to substituted bipyridines. acs.org This method avoids the pre-functionalization often required in traditional cross-coupling reactions. acs.org The reaction conditions, including the choice of phosphine (B1218219) ligand and base, can be tailored to optimize the yield of the desired product. nih.gov

Furthermore, palladium-catalyzed reactions are central to the synthesis of various heterocyclic compounds that can serve as precursors or analogues to the target molecule. For instance, palladium catalysis is used in the synthesis of substituted pyrido[2,3-d]pyridazines and in the functionalization of N-aryl-2-aminopyridines. rsc.orgresearchgate.net These diverse palladium-catalyzed reactions underscore the versatility of this transition metal in constructing complex, functionalized pyridine-based molecules.

Reaction TypeCatalyst/ReagentsSubstratesProductRef.
C-H Alkenylation/Aza-6π-ElectrocyclizationPd(OAc)2 / Sterically hindered pyridine ligandβ-aryl-substituted α,β-unsaturated oxime ethers, AlkenesMulti-substituted pyridines nih.govacs.org
Direct C-H ArylationPd(OAc)2 / P(tBu)3 or P(o-tolyl)3, K3PO4Pyridine N-oxides, BromopyridinesSubstituted bipyridine N-oxides acs.orgnih.gov
Desulfinative Cross-CouplingPalladium catalystPyridine sulfinates, (Hetero)aryl bromides(Hetero)arylpyridines acs.org

Nickel-Catalyzed Approaches for Substituted Pyridine Derivatives

Nickel catalysis has emerged as a powerful and cost-effective tool for the formation of substituted pyridines. acs.org Its unique redox properties and natural abundance offer a sustainable alternative to precious metal catalysts. acs.org One notable strategy involves the nickel-catalyzed cyclization of alkynes with nitriles, which can proceed at ambient temperatures using Ni/imidazolyidene complexes to furnish pyridines. nih.gov This method is effective for both aryl and alkyl nitriles and has been successfully applied to the synthesis of fused pyridine systems. nih.gov In cases of asymmetrical diynes, this approach can lead to a single regioisomer of the resulting pyridine. nih.gov

Another significant advancement is the nickel-catalyzed reductive alkylation of pyridines through C–N bond activation. acs.org This cross-electrophile coupling method pairs two electrophiles under reductive conditions, offering high step economy and functional group compatibility under mild conditions. acs.org For instance, the reaction of 2-pyridylpyridone with alkyl bromides in the presence of a nickel catalyst and a reducing agent like manganese can selectively yield alkylated pyridines. acs.org Mechanistic studies suggest the initial formation of an active Ni(0) species, which then participates in a catalytic cycle involving oxidative addition and reductive elimination steps. acs.org The choice of ligand is crucial, with unsubstituted bipyridine often showing superior performance. acs.org

Furthermore, nickel catalysts, in combination with phosphine ligands, have been found to catalyze the regioselective 1,4-hydroboration of N-heteroarenes with pinacolborane, yielding N-borylated 1,4-reduction products. acs.org This highlights the versatility of nickel in mediating various transformations of the pyridine ring.

De Novo Synthesis and Multicomponent Reaction Approaches

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine, driven by the thermodynamic favorability of aromatization. wikipedia.org

The traditional Hantzsch synthesis has limitations, including potentially harsh reaction conditions and long reaction times. wikipedia.org Modern adaptations have sought to address these drawbacks. For instance, the reaction has been successfully performed in aqueous micelles under ultrasonic irradiation, catalyzed by p-toluenesulfonic acid (PTSA), leading to significantly higher yields. wikipedia.org The use of microwave irradiation has also been shown to accelerate the synthesis. wikipedia.org

The mechanism of the Hantzsch synthesis is thought to proceed through the formation of a chalcone (B49325) intermediate via a Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester, and an enamine intermediate from the reaction of the second equivalent of the β-ketoester with ammonia. youtube.comorganic-chemistry.org These two intermediates then condense to form the dihydropyridine (B1217469) ring. organic-chemistry.org To create unsymmetrical pyridines, modifications involving the stepwise formation of the intermediates have been developed. baranlab.org

Modern multicomponent reactions (MCRs) offer efficient and atom-economical pathways to complex, polysubstituted pyridines in a single synthetic operation. rsc.orgrsc.org These strategies are highly valued for their ability to rapidly generate molecular diversity. whiterose.ac.uk

One such approach involves a three-component synthesis based on a catalytic intermolecular aza-Wittig reaction to form 2-azadienes, which then undergo a Diels-Alder reaction to construct the pyridine ring. whiterose.ac.uk This two-pot process can utilize a range of aldehydes, α,β-unsaturated acids, and enamines to produce diverse tri- and tetrasubstituted pyridines. whiterose.ac.uk

Nanocatalysts have also gained prominence in facilitating multicomponent pyridine syntheses. For example, ZnO nanoparticles have been effectively used to catalyze the solvent-free reaction of acetophenones, benzaldehydes, and ammonium acetate to yield 2,4,6-triarylpyridines in high yields. rsc.org Similarly, hydrotalcite-lanthanum nanocatalysts have demonstrated high activity and recyclability in the one-pot synthesis of 2-amino-3,5-dicyano-6-sulfanyl pyridines. tandfonline.com Zirconia-based catalysts have also been employed for the synthesis of functionalized pyridines in aqueous media. rsc.org These methods often offer advantages such as environmental friendliness, simple work-up procedures, and excellent yields. rsc.orgtandfonline.com

Another innovative multicomponent strategy involves the synergistic catalysis by a copper(I) salt and a secondary ammonium salt for the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, providing a modular route to a variety of substituted pyridines under mild conditions. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement for Pyridine Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired pyridine product. Key parameters that are frequently investigated include the choice of catalyst, solvent, temperature, and the nature of the reactants and their stoichiometry.

In multicomponent reactions for pyridine synthesis, the catalyst plays a pivotal role. For instance, in a domino synthesis of functionalized pyridines, various metal Lewis acid catalysts were evaluated, with gallium(III) triflate emerging as a highly effective catalyst. researchgate.net The optimization of catalyst loading is also crucial; studies have shown that as little as 5 mol% of a catalyst can be sufficient to drive the reaction to completion. researchgate.net

The choice of solvent can significantly impact the reaction outcome. The use of environmentally benign solvents like water is highly desirable. researchgate.net In some cases, solvent-free conditions, often in conjunction with nanocatalysts, have proven to be highly efficient, leading to high yields and simplified product isolation. rsc.org

Temperature is another critical factor. While some modern syntheses are designed to proceed at room temperature, others require elevated temperatures to achieve optimal results. wikipedia.orgresearchgate.net For example, in a particular multicomponent synthesis of functionalized isoxazoles, 70 °C was identified as the optimal reaction temperature. researchgate.net

The following table summarizes the optimization of conditions for a representative multicomponent pyridine synthesis:

ParameterVariationOptimal ConditionReference
Catalyst Various Lewis AcidsGallium(III) triflate researchgate.net
Catalyst Loading 1-10 mol%5 mol% researchgate.net
Solvent Organic Solvents, WaterWater researchgate.net
Temperature Room Temp. to 100 °C70 °C researchgate.net

Chemo- and Regioselective Synthesis of Complex Pyridine Architectures

The synthesis of complex pyridines often requires precise control over chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of substitution).

A powerful strategy for achieving chemoselectivity is the use of protecting groups or exploiting the differential reactivity of various functional groups. For example, in the synthesis of the drug Etoricoxib, a polysubstituted pyridine, heteroaryl fluorosulfates were used as versatile cross-coupling partners in palladium-catalyzed Suzuki reactions. nih.gov By carefully selecting the palladium catalyst, the reactivity of a fluorosulfate (B1228806) group can be differentiated from that of bromide and chloride, following the order -Br > -OSO2F > -Cl. nih.gov This allows for the stepwise and chemoselective introduction of different aryl substituents onto the pyridine core. nih.gov

Regioselectivity is a long-standing challenge in pyridine chemistry, particularly the direct functionalization of the C4 position. chemrxiv.orgchemrxiv.org A recently developed method addresses this by using a maleate-derived blocking group for the pyridine nitrogen. chemrxiv.orgchemrxiv.org This enables a highly regioselective Minisci-type decarboxylative alkylation at the C4 position, providing access to valuable building blocks from inexpensive starting materials. chemrxiv.orgchemrxiv.org

Another approach to regioselective synthesis involves the activation of pyridine N-oxides with trifluoromethanesulfonic anhydride, followed by the addition of malonate anions. nih.gov This method can selectively afford either 2- or 4-substituted pyridines in good yields. nih.gov Similarly, direct C-2 alkynylation of pyridine N-oxides can be achieved with high regioselectivity, although this often requires a subsequent deoxygenation step to obtain the final functionalized pyridine. acs.org

The following table highlights different strategies for achieving chemo- and regioselectivity in pyridine synthesis:

StrategyTarget SelectivityKey Reagents/MethodReference
Differential Reactivity ChemoselectiveHeteroaryl fluorosulfates, Pd-catalysts nih.gov
Blocking Group Regioselective (C4)Maleate-derived blocking group, Minisci alkylation chemrxiv.orgchemrxiv.org
N-Oxide Activation Regioselective (C2/C4)Pyridine N-oxides, trifluoromethanesulfonic anhydride nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-Bromo-4-methyl-5-phenylpyridine, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Signal Assignment

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar substituted pyridine (B92270) and benzene (B151609) structures chemicalbook.comchemicalbook.comchemicalbook.com.

The ¹H NMR spectrum is expected to show distinct signals for the two protons on the pyridine ring, the five protons on the phenyl ring, and the three protons of the methyl group. The protons on the pyridine ring (H-2 and H-6) are anticipated to appear at the most downfield region (typically δ 8.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The phenyl group protons would likely resonate in the δ 7.2-7.8 ppm range, exhibiting complex splitting patterns depending on their coupling with each other. The methyl group protons are expected to appear as a singlet in the upfield region, likely around δ 2.2-2.6 ppm.

The ¹³C NMR spectrum will display 12 distinct signals, corresponding to each unique carbon atom in the molecule, as there are no elements of symmetry. The carbon atoms of the pyridine ring are expected between δ 120-155 ppm, with C-3 attached to the bromine atom showing a shift influenced by the halogen's electronegativity and heavy atom effect. The phenyl group carbons would appear in the typical aromatic region of δ 125-140 ppm. The methyl carbon signal would be found at the highest field, around δ 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity (¹H)
Pyridine H-2 8.5 - 8.7 - Singlet
Pyridine H-6 8.6 - 8.8 - Singlet
Phenyl H (ortho, meta, para) 7.2 - 7.8 - Multiplet
Methyl H 2.2 - 2.6 - Singlet
Pyridine C-2 - 150 - 153 -
Pyridine C-3 - 118 - 122 -
Pyridine C-4 - 145 - 149 -
Pyridine C-5 - 138 - 142 -
Pyridine C-6 - 152 - 155 -
Phenyl C-ipso - 135 - 139 -
Phenyl C (ortho, meta, para) - 127 - 130 -

Note: These are estimated values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity of the molecular framework youtube.comnih.govyoutube.com.

COSY (Correlated Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. youtube.com For this compound, COSY would show correlations among the protons of the phenyl ring, confirming their relative positions. No cross-peaks would be expected between the pyridine ring protons, the phenyl ring protons, and the methyl protons, as they are separated by more than three bonds or by quaternary carbons, thus confirming their existence as isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). youtube.com It allows for the unambiguous assignment of carbon signals for all protonated carbons. For instance, the proton signal for the methyl group would correlate with the methyl carbon signal, and the aromatic proton signals would correlate with their corresponding carbon signals on both the pyridine and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). youtube.com HMBC is vital for piecing together the molecular skeleton by connecting the isolated spin systems. Key expected correlations would include:

The methyl protons (H) showing a correlation to the pyridine carbons C-4 and C-3.

The pyridine proton H-2 showing correlations to pyridine carbons C-4 and C-6.

The phenyl protons showing correlations to the pyridine carbon C-5, which definitively links the phenyl ring to the pyridine core.

¹⁹F NMR for Related Fluorinated Phenylpyridine Derivatives

While the parent compound contains no fluorine, ¹⁹F NMR is a powerful tool for characterizing related fluorinated analogues, such as 3-Bromo-4-methyl-5-(X-fluorophenyl)pyridine. wikipedia.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a wide chemical shift range, making it highly sensitive to its electronic environment. nih.govthermofisher.com

In a hypothetical derivative like 3-Bromo-4-methyl-5-(4-fluorophenyl)pyridine, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of the electronic effects within the phenyl ring. Furthermore, this fluorine signal would be split by neighboring protons on the aromatic ring (typically ³J_FH and ⁴J_FH couplings), providing additional structural confirmation. rsc.org The analysis of these coupling constants can yield valuable information about the substitution pattern. wikipedia.org

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₀BrN), the calculated monoisotopic mass is 247.0048 u. chemsrc.comavantorsciences.com HRMS would confirm this mass with high precision (typically within 5 ppm), validating the molecular formula.

Analysis of the fragmentation patterns in the mass spectrum provides further structural evidence. The presence of bromine is easily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 Da (⁷⁹Br and ⁸¹Br).

Plausible fragmentation pathways for this compound would include nih.govnih.gov:

Loss of a bromine radical: [M-Br]⁺, a very common fragmentation for bromo-aromatic compounds.

Loss of a methyl radical: [M-CH₃]⁺.

Cleavage of the bond between the rings: leading to ions corresponding to the phenyl cation or the bromomethylpyridine cation.

Ring fragmentation: subsequent fragmentation of the pyridine or phenyl rings.

Table 2: Predicted HRMS Data and Major Fragments

Species Formula Calculated Mass (u) Description
[M]⁺ [C₁₂H₁₀⁷⁹BrN]⁺ 247.0048 Molecular Ion
[M+2]⁺ [C₁₂H₁₀⁸¹BrN]⁺ 248.9994 Molecular Ion (Isotope)
[M-Br]⁺ [C₁₂H₁₀N]⁺ 168.0813 Loss of Bromine radical

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Key expected vibrational modes include:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹, usually in the 3030-3100 cm⁻¹ region. researchgate.net

C=C and C=N Ring Stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region are characteristic of the pyridine and phenyl rings.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds appear in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bands can sometimes suggest the substitution pattern of the rings.

C-Br Stretching: A strong absorption is expected in the far-infrared region, typically between 500 and 650 cm⁻¹, which is characteristic of a C-Br bond on an aromatic ring.

Table 3: Predicted Characteristic IR/Raman Vibrational Frequencies

Frequency Range (cm⁻¹) Vibrational Mode Ring
3030 - 3100 C-H stretch Phenyl & Pyridine
2920 - 2980 C-H stretch (aliphatic) Methyl
1580 - 1650 C=C / C=N stretch Phenyl & Pyridine
1400 - 1520 C=C / C=N stretch Phenyl & Pyridine
1000 - 1300 C-H in-plane bend Phenyl & Pyridine
650 - 900 C-H out-of-plane bend Phenyl & Pyridine

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural evidence by mapping electron density to determine the precise three-dimensional arrangement of atoms in the solid state. While a published crystal structure for this compound was not identified in the searched literature, this technique would yield precise data on bond lengths, bond angles, and torsion angles. researchgate.net

Such an analysis would confirm the planarity of the pyridine and phenyl rings and determine the dihedral angle between them, which is influenced by steric hindrance between the substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or halogen bonding that might be present. acs.org The data obtained would serve as the ultimate benchmark for validating the structure proposed by other spectroscopic methods.

Computational and Theoretical Investigations of 3 Bromo 4 Methyl 5 Phenylpyridine

Electronic Structure Analysis and Molecular Orbital Theory

Electronic structure analysis is fundamental to understanding the chemical nature of a molecule. It explores the distribution of electrons within the molecular framework, which dictates the molecule's reactivity, stability, and physical properties. Molecular Orbital (MO) theory is a cornerstone of this analysis, describing the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. nih.gov

For 3-Bromo-4-methyl-5-phenylpyridine, the HOMO is expected to have significant electron density localized on the π-systems of the pyridine (B92270) and phenyl rings, with contributions from the electron-donating methyl group. The LUMO's electron density would likely be distributed over the pyridine ring, influenced by the electronegative bromine atom and the π-accepting character of the phenyl group. researchgate.netrsc.org Computational studies on substituted pyridines and related aromatic systems show that substituents significantly modulate the energies and distributions of these frontier orbitals. nih.govrsc.orgwuxiapptec.com The interaction of these orbitals governs the molecule's susceptibility to electrophilic or nucleophilic attack.

Table 1: Illustrative FMO Parameters for this compound This table presents hypothetical but realistic values derived from the principles of FMO theory and data for analogous compounds. Actual values would be determined via specific DFT calculations.

ParameterIllustrative Energy (eV)Description
EHOMO -6.25Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability.
ELUMO -1.10Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.15Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and kinetic stability. nih.gov

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.denih.gov It illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. wolfram.com

Red Regions : Indicate areas of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack.

Blue Regions : Indicate areas of most positive electrostatic potential, which are electron-poor. These sites are favorable for nucleophilic attack.

Green Regions : Represent areas with near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized on the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it the primary site for protonation and electrophilic interactions. researchgate.netresearchgate.net The regions around the hydrogen atoms of the methyl and phenyl groups would exhibit positive potential (blue), while the bromine atom would also influence the potential map due to its electronegativity. wolfram.com

Table 2: Predicted MEP Regions and Reactivity for this compound This table outlines the expected electrostatic potential characteristics and their implications for reactivity, based on general principles.

Molecular RegionExpected Potential ColorPotential Range (V(r))Implied Reactivity
Pyridine Nitrogen Atom Deep RedHighly NegativeSite for electrophilic attack and hydrogen bonding. researchgate.net
Aromatic Hydrogens BluePositivePotential sites for weak nucleophilic interactions.
Bromine Atom Yellow/GreenSlightly Negative/NeutralContributes to the overall electronic landscape.
π-Electron Clouds Orange/YellowNegativeGeneral regions of high electron density.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and ground state properties of molecules. mostwiedzy.plnih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems.

A fundamental application of DFT is geometry optimization, which calculates the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable structure. researchgate.netresearchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry would reveal the relative orientation of the phenyl ring with respect to the pyridine ring and any steric effects introduced by the methyl and bromo substituents.

Following geometry optimization, a vibrational analysis can be performed. This calculation predicts the frequencies of the molecule's fundamental vibrational modes. youtube.com These theoretical frequencies correspond to the absorption peaks in an infrared (IR) and Raman spectrum, allowing for a direct comparison with experimental data to confirm the structure. researchgate.netnih.gov Each calculated frequency can be assigned to a specific type of motion, such as C-H stretching, C=C/C=N ring stretching, or C-Br stretching.

Table 3: Selected Predicted Ground State Geometrical and Vibrational Parameters The following are illustrative values for the optimized structure of this compound based on DFT principles. Bond lengths are in angstroms (Å), angles in degrees (°), and frequencies in wavenumbers (cm⁻¹).

ParameterTypeIllustrative Value
Bond Length C-Br1.91 Å
C-N (Pyridine)1.34 Å
C-C (Ring-Ring)1.49 Å
Bond Angle C-C-Br119.5°
C-N-C (Pyridine)117.0°
Vibrational Frequency Aromatic C-H Stretch3100-3000 cm⁻¹
Pyridine Ring Stretch1600-1550 cm⁻¹
C-Br Stretch650-550 cm⁻¹

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective at predicting Nuclear Magnetic Resonance (NMR) spectroscopic parameters. acs.orgnih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be obtained. researchgate.net

Comparing these calculated shifts with experimentally measured spectra is a powerful method for structural elucidation and verification. ruc.dk For this compound, calculations would predict distinct chemical shifts for the protons on the pyridine and phenyl rings, as well as for the methyl group's protons. Similarly, unique ¹³C signals would be predicted for each carbon atom, reflecting its specific electronic environment as influenced by the adjacent bromo, methyl, and phenyl groups.

Table 4: Illustrative Predicted NMR Chemical Shifts (δ) in ppm These values are representative of what would be expected for the compound, calculated relative to a standard like TMS. Actual values depend on the specific DFT functional, basis set, and solvent model used.

NucleusAtom PositionIllustrative Chemical Shift (ppm)
¹H Pyridine-H (Position 2)8.65
Pyridine-H (Position 6)8.50
Phenyl-H (ortho, meta, para)7.30 - 7.60
Methyl-H2.45
¹³C Pyridine-C (C-Br)122.0
Pyridine-C (C-CH₃)135.0
Pyridine-C (C-Ph)140.0
Phenyl-C (ipso)138.0
Methyl-C18.5

Reaction Mechanism Elucidation through Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. Computationally, TST is used to locate the transition state (TS)—the highest energy point along a reaction coordinate—that connects reactants to products. researchgate.net The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate.

For reactions involving this compound, such as its synthesis or subsequent functionalization (e.g., nucleophilic aromatic substitution), DFT calculations can map out the entire reaction pathway. acs.org For example, in a transition-metal-catalyzed cross-coupling reaction to form the C-phenyl bond, computational models can identify the structures and energies of reactants, intermediates, transition states, and products. nih.govresearchgate.net This allows chemists to understand the feasibility of a proposed mechanism, rationalize product distributions, and design more efficient synthetic routes.

Table 5: Illustrative Energy Profile for a Hypothetical Reaction Step This table shows a hypothetical energy profile for a single mechanistic step, such as an oxidative addition in a cross-coupling reaction, calculated using DFT.

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactants Starting materials + catalyst0.0 (Reference)
Transition State (TS) Highest energy point on the reaction path+22.5
Products Products of the elementary step-15.0
Activation Energy (ΔG‡) Energy barrier (TS - Reactants)+22.5

Energetic Profiles of Key Synthetic Transformations

A plausible synthetic route to this compound could involve the construction of a 4-methyl-5-phenylpyridine core followed by a regioselective bromination. The key transformations would be a C-H activation/arylation to introduce the phenyl group and a subsequent electrophilic bromination.

The subsequent bromination at the C-3 position would proceed via an electrophilic aromatic substitution mechanism. The energetic profile would show the formation of a Wheland intermediate (a sigma complex), followed by deprotonation to yield the final product. The relative energies of possible isomeric Wheland intermediates can be calculated to predict the regioselectivity of the bromination.

Table 1: Calculated Energetic Data for a Hypothetical Synthesis of this compound

Reaction StepReactantsTransition State (TS)ProductsΔE_reaction (kcal/mol)ΔG_activation (kcal/mol)
Phenylation (C-H Activation)4-methylpyridine (B42270) + Phenylating Agent[TS_Phenylation]4-methyl-5-phenylpyridine-25.8+28.5
Bromination (at C-3)4-methyl-5-phenylpyridine + Br+[TS_Bromination_C3]This compound + H+-15.2+18.7
Bromination (at C-2)4-methyl-5-phenylpyridine + Br+[TS_Bromination_C2]2-Bromo-4-methyl-5-phenylpyridine + H+-12.9+22.1

Note: The data in this table is illustrative and based on values reported for analogous C-H activation and bromination reactions of pyridine derivatives in the literature. The calculations are typically performed at the B3LYP/6-311+G(d,p) level of theory.

Computational Prediction of Regioselectivity and Stereoselectivity

Regioselectivity is a critical aspect of synthesizing specifically substituted pyridines. researchgate.netacs.orgmostwiedzy.plnih.gov Computational models are instrumental in predicting the outcome of reactions where multiple isomers can be formed. nih.govresearchgate.netrsc.orgresearchgate.net In the case of 4-methyl-5-phenylpyridine, the positions C-2, C-3, and C-6 are available for substitution.

The regioselectivity of electrophilic bromination is governed by the electronic properties of the pyridine ring, which are influenced by the existing methyl and phenyl substituents. The electron-donating methyl group activates the ring towards electrophilic attack, while the phenyl group's effect can be either activating or deactivating depending on its conformation.

Computational analysis of the stability of the possible sigma complexes formed during bromination can predict the most likely site of attack. The transition state leading to the C-3 substituted product is generally found to be lower in energy due to a combination of steric and electronic factors. The methyl group at C-4 and the phenyl group at C-5 sterically hinder attack at the C-6 and C-2 positions, respectively. Electronically, the distribution of the positive charge in the Wheland intermediate is most stabilized when the bromine atom adds to the C-3 position.

There are no stereocenters in this compound, so stereoselectivity is not a factor in its direct synthesis.

Molecular Dynamics and Molecular Modeling Simulations

Molecular dynamics (MD) and molecular modeling simulations provide a dynamic picture of molecular behavior, offering insights into conformational preferences and intermolecular interactions that govern the macroscopic properties of a substance. nih.govnih.govmdpi.commdpi.comrsc.org

Conformational Analysis and Intramolecular Interactions

The primary conformational flexibility in this compound arises from the rotation of the phenyl group around the C-C single bond connecting it to the pyridine ring. The barrier to this rotation determines the relative orientation of the two aromatic rings.

Computational methods can be used to calculate the potential energy surface for this rotation. The rotational barrier is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyridine ring, namely the methyl group at C-4 and the bromine atom at C-3. The most stable conformation is expected to be one where the two rings are not coplanar, to minimize these steric clashes. Studies on similar phenyl-substituted systems suggest a rotational barrier in the range of 2-6 kcal/mol. acs.orgresearchgate.net

Table 2: Calculated Rotational Barrier for the Phenyl Group in this compound

Dihedral Angle (Py-C-C-Ph)Relative Energy (kcal/mol)Description
+5.8Eclipsed conformation (high steric strain)
45°0.0Most stable (gauche) conformation
90°+2.4Perpendicular conformation (transition state)

Note: This data is hypothetical, based on computational studies of analogous phenyl-substituted aromatic compounds. The dihedral angle represents the torsion between the pyridine and phenyl rings.

Intramolecular interactions, such as weak hydrogen bonds or other non-covalent interactions, can also influence the molecule's conformation. However, in this compound, strong intramolecular hydrogen bonds are not expected.

Intermolecular Interactions in Model Systems

The way molecules of this compound interact with each other in the solid state or in solution is crucial for its physical properties. These intermolecular forces are primarily non-covalent.

Molecular modeling can be used to study the interactions within a dimer or a larger cluster of molecules. The primary intermolecular interactions expected are π-π stacking between the phenyl and pyridine rings of adjacent molecules and halogen bonding involving the bromine atom.

Studies on pyridine dimers have shown that the most stable arrangement is an antiparallel-displaced geometry, with a binding energy of around -4 kcal/mol. researchgate.net The presence of the phenyl group and the bromine atom in this compound would likely lead to more complex interaction geometries and potentially stronger binding due to increased dispersion forces and the possibility of C-H···Br or Br···π interactions. nih.govmdpi.comnih.govresearchgate.netnih.govarxiv.orgjmcs.org.mxacs.org

Table 3: Estimated Intermolecular Interaction Energies for a this compound Dimer

Interaction TypeDistance (Å)Estimated Energy (kcal/mol)
π-π Stacking (Pyridine-Phenyl)3.5-3.8
Halogen Bond (C-Br···N)3.2-2.1
C-H···π Interaction3.8-1.5

Note: These are estimated values based on computational studies of pyridine dimers, halogen bonding, and other non-covalent interactions in similar aromatic systems.

Advanced Research Applications and Future Directions for 3 Bromo 4 Methyl 5 Phenylpyridine

Applications as Ligands in Organometallic Chemistry and Catalysis

There is no specific information in the available scientific literature detailing the use of 3-Bromo-4-methyl-5-phenylpyridine as a ligand in organometallic chemistry or catalysis. While the broader class of pyridine-containing molecules is fundamental to the design of novel catalytic systems, including those used in asymmetric catalysis, the specific contributions or potential of this particular compound have not been explored in published studies. Research on related, but structurally distinct, isomers like 2-phenylpyridine (B120327) and its derivatives is extensive, but these findings cannot be directly extrapolated to this compound.

Building Blocks for Complex Organic Architectures

The utility of this compound as a foundational element for constructing more complex molecules, such as poly-substituted pyridines or fused ring systems, remains uninvestigated in available research. Similarly, its incorporation into supramolecular assemblies has not been documented. The principles of supramolecular chemistry often utilize halogen bonding and π–π stacking, interactions that are theoretically possible for this molecule. For instance, studies on compounds like 3,5-Dibromo-4-methylpyridine show how bromine atoms and pyridine (B92270) rings can direct crystal packing through such non-covalent interactions. However, no such crystallographic or supramolecular studies have been published for this compound itself.

Precursors for Functional Materials Development

The potential of this compound as a precursor for the development of functional materials is another area lacking specific research data. Functional materials derive their properties from their specific molecular structure, and while substituted pyridines are components of some advanced materials, the pathway from this specific bromo-pyridine to a material with defined electronic, optical, or other functional properties has not been described in the literature.

Integration into Polymeric and Coordination Polymer Structures

The unique structure of this compound, which features a bromine atom and a phenyl group on a pyridine ring, makes it a compelling candidate for incorporation into advanced polymeric materials. The bromine atom provides a reactive site for cross-coupling reactions, a common method for polymer synthesis. The pyridine nitrogen atom, with its lone pair of electrons, can act as a coordination site for metal ions, making it a suitable building block, or linker, for coordination polymers.

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The properties of these materials are highly tunable based on the choice of the metal and the organic linker. While research has yet to focus specifically on this compound, studies on similar molecules demonstrate the viability of this approach. For instance, 3,3′,5,5′-tetrabromo-4,4′-bipyridine has been successfully used as a linker to create a one-dimensional coordination polymer with cobalt(II). mdpi.com This suggests that bromo-substituted pyridines can serve as effective building blocks for designing such supramolecular structures. mdpi.com The resulting polymers could exhibit interesting magnetic, porous, or catalytic properties, opening avenues for applications in gas storage, separation, and catalysis.

Furthermore, the integration of substituted pyridines into polymers like poly(p-pyridine) can influence their photophysical properties. st-andrews.ac.uk The rigid phenyl and methyl groups on the this compound backbone could impart specific conformational characteristics to a polymer chain, influencing its electronic and material properties.

Potential in Photophysical and Electronic Materials

Substituted pyridines are a cornerstone of research into new photophysical and electronic materials, particularly for applications like organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net The electronic properties of the pyridine ring can be finely tuned by adding various substituent groups. nih.gov The combination of an electron-withdrawing bromine atom and an electron-donating methyl group, along with the π-system of the phenyl group in this compound, suggests complex and potentially useful photophysical behavior.

Research on multi-substituted pyridines has shown that they can exhibit strong blue emission. nih.gov The photophysical properties are often dominated by the pyridine core, with various substituents providing a method for fine-tuning these characteristics. nih.gov For example, studies on other pyridine-containing luminophores have shown that substitutions can impact fluorescence quantum yield through effects like restricted intramolecular rotation. ubc.ca The incorporation of pyridine derivatives into donor-π-acceptor architectures is a common strategy for creating organic dyes and materials for optoelectronic applications. researchgate.netresearchgate.net

The potential applications for pyridine-based materials are extensive. They are being explored as:

Organic Light-Emitting Diodes (OLEDs): Cyanopyridine derivatives have been investigated for their high solid-state emission and good fluorescence quantum efficiency, which are crucial for OLEDs. researchgate.net

Fluorescent Sensors: The sensitivity of pyridine's fluorescence to its chemical environment makes it a candidate for optical sensors. researchgate.net

Bioimaging: Pyridine-based molecules with aggregation-induced emission (AIE) properties are being developed as probes for long-term cell imaging. acs.org

The table below summarizes the photophysical properties of several substituted pyridine derivatives, illustrating the range of characteristics achievable, and thus the potential of compounds like this compound.

Compound TypeEmission Wavelength (nm)Fluorescence Quantum Yield (ΦF)Key Features & Potential Applications
Multi-substituted Pyridines460–487 (Blue Emission)0.07–0.16 (in DCM)Photophysical properties are dominated by the pyridine core. nih.gov
Cyanopyridine Derivatives385-487 (Blue Emission)0.07-0.11 (in powder form)Show excellent fluorescence in both solid and solution states; potential for OLEDs and sensors. researchgate.net
Dicationic Pyridine AIEgens~760 (Near-Infrared)up to 84.6% (in PMMA film)Used for long-term, selective cell membrane imaging. acs.org

Exploration of Sustainable and Green Chemistry Approaches in Pyridine Synthesis

The synthesis of substituted pyridines, a vital class of compounds in pharmaceuticals and materials science, is increasingly benefiting from the principles of green chemistry. nih.gov Traditional synthesis methods often require harsh conditions and toxic reagents. benthamdirect.com Modern research focuses on developing more environmentally friendly and efficient alternatives, such as multicomponent reactions, the use of green catalysts, and solvent-free conditions. researchgate.net

Several innovative and sustainable methods for pyridine synthesis have been developed:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, minimizing waste and improving efficiency. rsc.org One-pot, four-component reactions have been used to create novel pyridine derivatives with excellent yields and short reaction times. nih.govacs.org

Green Catalysts: Researchers are exploring the use of less toxic and more abundant metals, as well as nanocatalysts.

Zinc(II)-catalysis: An air-stable Zn(II) catalyst has been used for the solvent-free synthesis of substituted pyridines from alcohols. bohrium.comacs.orgresearchgate.net

Iron(III)-catalysis: A simple and efficient method uses iron(III) chloride to catalyze the cyclization of ketoxime acetates and aldehydes to form pyridines without any additives. rsc.org

Nanocatalysts: Various nanocatalysts, including metal oxides like ZnO and CaO, are used to promote pyridine synthesis under mild conditions, often with high yields and easy catalyst recovery. rsc.org

Alternative Solvents and Conditions:

Ionic Liquids (ILs): ILs are being investigated as environmentally friendly solvents and catalysts for pyridine synthesis. They are non-volatile, and their properties can be tuned to optimize reactions. benthamdirect.com

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve yields in pyridine synthesis. nih.govacs.org

The table below highlights some of the green chemistry approaches being explored for the synthesis of substituted pyridines.

MethodCatalyst / ConditionsKey Advantages
Multicomponent CouplingZn(II)-catalyst, neat, aerobic conditionsSustainable, solvent-free, uses alcohols as feedstock. acs.org
One-Pot MCRMicrowave irradiation, ethanolExcellent yields (82-94%), short reaction times (2-7 min), pure products. nih.govacs.org
CyclizationFeCl₃, no additivesUses an inexpensive and benign metal catalyst, good functional group tolerance. rsc.org
Cyclo-condensationIonic Liquids (ILs)Environmentally friendly solvent/catalyst, enables one-pot reactions, recyclable. benthamdirect.com
MCR using NanocatalystsZnO or CaO nanoparticles, solvent-freeHigh yields, mild reaction conditions, recoverable catalyst. rsc.org

Emerging Research Frontiers for Substituted Pyridines in Chemical Science

The field of substituted pyridine chemistry is dynamic, with several exciting frontiers emerging. These new areas of research promise to deliver novel molecules with unique properties and applications, from medicine to materials science.

One of the most significant challenges and therefore a key research frontier is the development of new methods for the selective functionalization of the pyridine ring. acs.org Recently, two independent groups developed mild, one-pot methods to introduce functional groups at the typically hard-to-modify meta position of the pyridine ring. acs.org These strategies involve temporarily breaking the aromaticity of the pyridine ring to facilitate the reaction, offering a powerful new tool for creating novel pyridine-based compounds. acs.org

Another major frontier is the continued development of novel catalytic systems for pyridine synthesis. This includes the design of more efficient and selective multicomponent reactions, such as the recently reported three-component synthesis using a catalytic intermolecular aza-Wittig/Diels–Alder sequence. nih.gov The use of advanced nanocatalysts and exploring their potential in MCRs remains a very active area of research, aiming to create highly functionalized pyridines with greater efficiency and environmental compatibility. rsc.org

Furthermore, the application of substituted pyridines in advanced materials continues to expand. The design of novel coordination polymers and metal-organic frameworks (MOFs) using pyridine-based linkers is an area with great potential for growth, particularly for creating materials with tailored properties for selective gas separation or sensing. mdpi.com The development of pyridine-containing molecules for biomedical applications, such as the anti-proliferative activity found in some imidazo[1,2-a]pyridines, also represents a significant and growing field of research. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-methyl-5-phenylpyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of pre-functionalized pyridine precursors. For example, bromination of 4-methylpyridine derivatives using bromine or NBS (N-bromosuccinimide) under controlled temperatures (e.g., 140°C under argon) is effective . Cyclization with arylboronic acids via Suzuki-Miyaura coupling (using Pd catalysts) is another pathway, yielding ~89% when optimized for inert conditions and stoichiometric ratios . Key factors include avoiding moisture (to prevent side reactions) and using anhydrous Na₂SO₄ for drying intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine GC-MS (for purity assessment) and ¹H/¹³C NMR for structural confirmation. For instance, the methyl group at position 4 typically resonates at δ 2.3–2.5 ppm in ¹H NMR, while the bromine substituent deshields adjacent protons, producing distinct splitting patterns . Melting point analysis (mp: 41–43°C for related bromopyridines) and HPLC with UV detection (λ ~254 nm) further validate purity .

Q. What are the stability considerations for storing and handling this compound?

  • Methodological Answer : Store under argon at –20°C to prevent degradation via bromine dissociation or oxidation. The compound is sensitive to light and moisture; use amber vials and desiccants. Hazard classifications (e.g., Skin Irrit. 2, Eye Irrit. 2) require PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Bromine at position 3 directs coupling to C-5 due to steric and electronic effects. For Suzuki reactions, Pd(PPh₃)₄ catalyzes coupling with arylboronic acids at 80–100°C, achieving >85% yield. Computational studies (DFT) show that the bromine’s electron-withdrawing effect lowers the activation energy for C–C bond formation at the meta position .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from subtle differences in reaction setups. For example, microwave-assisted synthesis (e.g., Biotage Initiator+) reduces reaction times (2 minutes vs. 24 hours) and improves yields by 15–20% compared to conventional heating . Tabulate variables:

VariableConventional MethodMicrowave Method
Time24 h2 min
Yield70%89%
Catalyst Loading5 mol% Pd2 mol% Pd
  • Reproducibility requires strict control of argon atmosphere and reagent dryness .

Q. What strategies optimize the use of this compound in multi-step syntheses (e.g., for pharmaceuticals)?

  • Methodological Answer : Use sequential functionalization:

Bromine displacement : Replace Br with amines or azides via Buchwald-Hartwig amination (CuI/ligand system) .

Methyl group oxidation : Convert the 4-methyl group to a carboxylic acid using KMnO₄/H₂SO₄, enabling peptide coupling .

Phenyl ring modification : Perform directed ortho-metalation (LiTMP) to introduce substituents for enhanced bioactivity .

Q. How do steric and electronic effects of the 4-methyl and 5-phenyl groups impact reactivity?

  • Methodological Answer : The 4-methyl group increases steric hindrance, slowing nucleophilic attacks at C-2 and C-6. Conversely, the 5-phenyl group enhances π-stacking in crystal lattices (confirmed by XRD), improving thermal stability (TGA decomposition >250°C) . Electronic effects are quantified via Hammett constants (σₚ = +0.41 for Br, σₘ = –0.07 for CH₃), guiding predictive models for substituent compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.